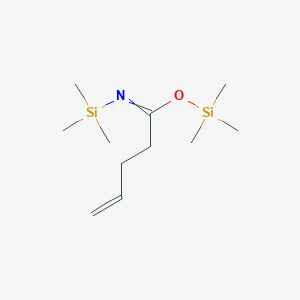
Trimethylsilyl N-(trimethylsilyl)pent-4-enimidate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Pentenimidic acid, N-(trimethylsilyl)-, trimethylsilyl ester is a chemical compound with the molecular formula C11H25NOSi2 and a molecular weight of 243.49 g/mol . This compound is characterized by the presence of a pentenimidic acid moiety and two trimethylsilyl groups, which contribute to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pentenimidic acid, N-(trimethylsilyl)-, trimethylsilyl ester typically involves the reaction of 4-pentenimidic acid with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl groups. The general reaction scheme is as follows:
4-Pentenimidic acid+Trimethylsilyl chloride→4-Pentenimidic acid, N-(trimethylsilyl)-, trimethylsilyl ester
Industrial Production Methods
In an industrial setting, the production of 4-Pentenimidic acid, N-(trimethylsilyl)-, trimethylsilyl ester may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
化学反应分析
Types of Reactions
4-Pentenimidic acid, N-(trimethylsilyl)-, trimethylsilyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like halides or alkoxides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.
科学研究应用
4-Pentenimidic acid, N-(trimethylsilyl)-, trimethylsilyl ester has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of silyl-protected intermediates.
Biology: The compound is utilized in the modification of biomolecules for analytical purposes.
Industry: The compound is employed in the production of specialty chemicals and materials.
作用机制
The mechanism by which 4-Pentenimidic acid, N-(trimethylsilyl)-, trimethylsilyl ester exerts its effects involves the interaction of its silyl groups with various molecular targets. The trimethylsilyl groups can enhance the stability and solubility of the compound, facilitating its use in various chemical reactions. The pentenimidic acid moiety can participate in nucleophilic and electrophilic interactions, contributing to the compound’s reactivity.
相似化合物的比较
4-Pentenimidic acid, N-(trimethylsilyl)-, trimethylsilyl ester can be compared with other silyl-protected compounds such as:
- Trimethylsilyl chloride
- Trimethylsilyl ether
- Trimethylsilyl acetate
These compounds share the presence of trimethylsilyl groups, but differ in their core structures and reactivity. 4-Pentenimidic acid, N-(trimethylsilyl)-, trimethylsilyl ester is unique due to its pentenimidic acid moiety, which imparts distinct chemical properties and reactivity.
生物活性
Trimethylsilyl N-(trimethylsilyl)pent-4-enimidate (CAS No. 10416-59-8) is a compound of significant interest in organic chemistry and biochemistry due to its unique chemical properties and potential applications. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
- Molecular Formula : C8H21NOSi
- Molecular Weight : 203.43 g/mol
- Boiling Point : Not specified
- Physical State : Colorless to light yellow liquid
This compound functions primarily as a silylating agent, which enhances the volatility and detectability of polar compounds in gas chromatography (GC). This property is particularly useful in the analysis of amino acids, alcohols, and other biomolecules. The silylation process involves the formation of stable trimethylsilyl derivatives, which are more amenable to GC analysis.
Biological Activity
The biological activity of this compound can be categorized into several key areas:
1. Derivatization for Analysis
- Application : Used extensively for the derivatization of amino acids and other biomolecules to improve their detection in analytical chemistry.
- Case Study : In a study on sulfur-containing amino acids, the compound was employed as a silylation reagent, demonstrating high efficiency in improving chromatographic resolution .
2. Interaction with Biological Molecules
- Mechanism : The silylation process alters the polarity of biological molecules, facilitating their analysis. This has implications for studying metabolic pathways and biomolecular interactions.
- Research Findings : Studies have shown that silylated derivatives exhibit enhanced stability and reduced reactivity towards hydrolysis, which is critical for accurate quantification in biological samples .
Efficacy in Biological Systems
The efficacy of this compound has been evaluated in various biological contexts:
Case Studies
Several case studies illustrate the compound's utility:
-
Amino Acid Derivatization :
- A study focused on the derivatization of amino acids using this compound showed significant improvements in detection limits and reproducibility in GC analyses.
-
Metabolomics Applications :
- In metabolomics research, this compound was utilized to analyze complex biological samples, revealing insights into metabolic dysregulation in disease states.
-
Pharmacokinetic Studies :
- The compound has been employed to enhance the pharmacokinetic profiling of drug candidates by facilitating their analysis post-administration.
属性
CAS 编号 |
100556-54-5 |
|---|---|
分子式 |
C11H25NOSi2 |
分子量 |
243.49 g/mol |
IUPAC 名称 |
trimethylsilyl N-trimethylsilylpent-4-enimidate |
InChI |
InChI=1S/C11H25NOSi2/c1-8-9-10-11(12-14(2,3)4)13-15(5,6)7/h8H,1,9-10H2,2-7H3 |
InChI 键 |
KWMUJDZIKLTVCK-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C)N=C(CCC=C)O[Si](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















